N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine
Description
This compound features a chromen-4-one core (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) linked via an oxyacetyl group to beta-alanine. The chromenone scaffold is known for its biological relevance, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties . The acetyl-beta-alanine moiety enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or charge effects .
Properties
Molecular Formula |
C20H17NO7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H17NO7/c22-14-8-13(27-11-18(24)21-7-6-19(25)26)9-17-20(14)15(23)10-16(28-17)12-4-2-1-3-5-12/h1-5,8-10,22H,6-7,11H2,(H,21,24)(H,25,26) |
InChI Key |
YFYSBTUGCIVDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.
Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The acetylated intermediate is then coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and amines are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating pathways such as MAPK and mTOR.
Comparison with Similar Compounds
Ethyl 4-{2-[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate
- Key Similarity: Shares the chromenone-oxygen-acetyl backbone.
- Key Difference : Substitution of beta-alanine with a piperazine-ethyl carboxylate group.
- Demonstrated superior neuraminidase inhibition compared to laninamivir, suggesting the chromenone core is critical for activity .
- Applications : Antiviral candidate against influenza.
Ethyl N-(((((2,3-Dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine
- Key Similarity : Contains a beta-alanine backbone.
- Key Difference: Benzofuranyl group replaces chromenone.
- Functional Impact: The benzofuranyl moiety may improve lipophilicity, favoring membrane penetration in agrochemical contexts (e.g., as the pesticide benfuracarb) . Chromenone’s conjugated system in the target compound could enhance π-π stacking in enzyme binding compared to benzofuranyl’s saturated ring .
Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
- Key Similarity : N-acyl alanine derivative with systemic agrochemical activity.
- Key Difference: Dichlorophenoxy and pyrimidinyl substituents instead of chromenone.
- Functional Impact: Chlorophenoxy groups enhance fungicidal activity against Peronosporales, while pyrimidinyl groups may reduce resistance . The target compound’s chromenone core could offer broader-spectrum enzyme inhibition due to its planar structure.
Methyl (1-{[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate
- Key Similarity: Identical chromenone-oxygen-acetyl backbone.
- Key Difference : Piperidinyl-acetate replaces beta-alanine.
- Functional Impact :
Structural and Functional Analysis
Table 2: Crystallographic and Physicochemical Properties
Research Findings and Implications
- Chromenone Core: Critical for π-π stacking in enzyme active sites (e.g., neuraminidase’s arginine triad) .
- Acetyl-Beta-Alanine : Enhances solubility and hydrogen-bonding capacity compared to rigid heterocycles like piperidine .
- Agrochemical vs. Pharmaceutical Applications: Beta-alanine derivatives with benzofuranyl/pyrimidinyl groups are pesticidal, while chromenone analogs show antiviral promise .
Biological Activity
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic derivative of coumarin, characterized by its unique structural features that confer significant biological activities. This compound exhibits a range of pharmacological effects, primarily attributed to its interactions with various biological targets, including enzymes and receptors.
Structural Characteristics
The compound consists of a glycine backbone linked to a coumarin moiety via an acetyl group. The structural formula can be described as follows:
This structure is crucial for its biological activity, particularly in inhibiting specific enzymes and exerting antioxidant effects.
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE) . AChE is essential for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, potentially enhancing synaptic transmission in neurodegenerative conditions such as Alzheimer's disease. The compound has demonstrated significant AChE inhibition, contributing to its potential therapeutic applications in cognitive disorders.
Antioxidant Properties
The compound also exhibits antioxidant activity , which is vital for protecting cells from oxidative stress. It scavenges free radicals and mitigates damage caused by reactive oxygen species (ROS), thereby contributing to cellular protection mechanisms. This property is particularly relevant in the context of age-related diseases and conditions characterized by oxidative stress.
Case Studies and Experimental Data
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and maintained mitochondrial integrity under stress conditions.
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures, demonstrating a reduction in biofilm biomass by up to 90% in certain strains, which is critical for treating chronic infections associated with biofilms .
Comparative Analysis
| Activity | This compound | Curcumin |
|---|---|---|
| AChE Inhibition | Significant (IC50 = 0.08 μM) | Moderate |
| Antioxidant Activity | High (scavenges ROS effectively) | High |
| Antimicrobial Activity | Effective against Gram-positive bacteria (MIC = 15.625–62.5 μM) | Broad spectrum |
| Biofilm Inhibition | Up to 90% reduction in biofilm formation | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
